REACTION_CXSMILES
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[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].F[C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O>>[F:16][C:13]1[CH:14]=[CH:15][C:8]2[S:3][C:2]([C:1]([O:5][CH3:6])=[O:4])=[CH:10][C:9]=2[CH:12]=1
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Name
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|
Quantity
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75.2 g
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Type
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reactant
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Smiles
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C(CS)(=O)OC
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Name
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|
Quantity
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101.8 g
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Type
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reactant
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Smiles
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FC1=C(C=O)C=C(C=C1)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC1=CC2=C(SC(=C2)C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |